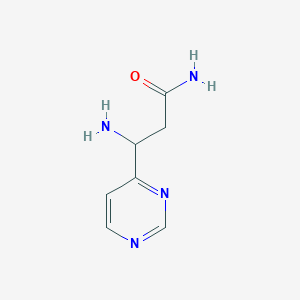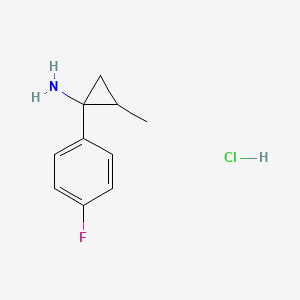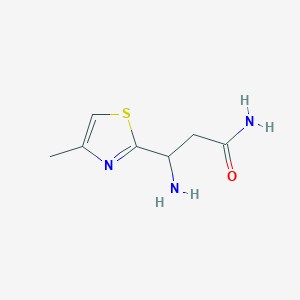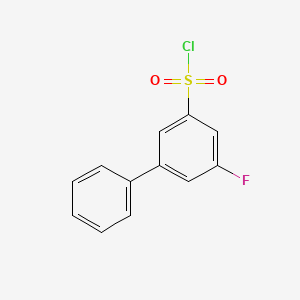
2-(1-Aminopropyl)-4-bromo-6-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminopropyl)-4-bromo-6-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-4-bromo-6-chlorophenol typically involves multi-step organic reactions One common method starts with the bromination and chlorination of phenol to introduce the bromine and chlorine substituents at the desired positions
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-4-bromo-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the halogens.
Scientific Research Applications
2-(1-Aminopropyl)-4-bromo-6-chlorophenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of halogenated phenols on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-Aminopropyl)-4-bromo-6-chlorophenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminopropyl group can interact with biological molecules, potentially inhibiting or activating specific pathways. The halogen substituents may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-4-bromo-6-chlorophenol: can be compared with other halogenated phenols such as 2-(1-Aminopropyl)-4-bromo-6-fluorophenol and 2-(1-Aminopropyl)-4-iodo-6-chlorophenol.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C9H11BrClNO/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChI Key |
PUMUJEHGWKGWSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)Br)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13305499.png)

![5-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13305505.png)

![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine](/img/structure/B13305538.png)
![Methyl[(trimethylpyrimidin-2-YL)methyl]amine](/img/structure/B13305558.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)


![Propan-2-yl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B13305599.png)

